molecular formula C3H7N3O3S B8645557 4-azidobutane-1-sulfonic acid CAS No. 773785-62-9

4-azidobutane-1-sulfonic acid

Cat. No.: B8645557
CAS No.: 773785-62-9
M. Wt: 165.17 g/mol
InChI Key: DBRIOBHILRGDPP-UHFFFAOYSA-N
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Description

4-azidobutane-1-sulfonic acid is an organic compound that contains both an azide group and a sulfonic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity, particularly in click chemistry, while the sulfonic acid group imparts solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidobutane-1-sulfonic acid typically involves the introduction of the azide group into a precursor molecule containing a sulfonic acid group. One common method is the nucleophilic substitution reaction where a halogenated propane sulfonic acid reacts with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions usually involve moderate temperatures to ensure the azide group is introduced without decomposing.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially given the potentially explosive nature of azides. The purification process often involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-azidobutane-1-sulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Click Chemistry:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Click Chemistry: Copper(I) bromide and an alkyne in a suitable solvent.

Major Products Formed

    Substitution: Alkyl azides.

    Reduction: Primary amines.

    Click Chemistry: 1,2,3-Triazoles.

Scientific Research Applications

4-azidobutane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Utilized in bioconjugation techniques to label biomolecules.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-azidobutane-1-sulfonic acid largely depends on the specific reaction it is involved in. In click chemistry, the azide group reacts with an alkyne to form a stable triazole ring, facilitated by a copper catalyst. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: Contains an amino group instead of an azide group.

    3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of an azide group.

    3-Bromopropane-1-sulfonic acid: Contains a bromine atom instead of an azide group.

Uniqueness

4-azidobutane-1-sulfonic acid is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis, particularly in click chemistry. This makes it distinct from its amino, chloro, and bromo counterparts, which have different reactivity profiles and applications.

Properties

CAS No.

773785-62-9

Molecular Formula

C3H7N3O3S

Molecular Weight

165.17 g/mol

IUPAC Name

3-azidopropane-1-sulfonic acid

InChI

InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9)

InChI Key

DBRIOBHILRGDPP-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of sodium azide (3.5 g, 50 mmol) in water (25 mL) was added a solution of 1,3-propane sultone (6.1 g, 50 mmol) in acetone (25 mL). The reaction mixture was stirred at room temperature for 24 h then concentrated to dryness. The resulting solid was suspended in diethyl ether (100 mL) and stirred at reflux for 1 h. The suspension was cooled to room temperature and the solid was collected by filtration, washed with acetone and diethyl ether, and dried under vacuum, affording of 3-azido-1-propanesulfonic acid (7.6 g, 80%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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